Dimethyl 4-(5-methylthiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIMETHYL 4-(5-METHYLTHIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a heterocyclic compound that features a thiophene ring fused with a dihydropyridine ringThe presence of the thiophene ring, known for its biological activity, adds to the compound’s versatility and potential for therapeutic use .
Preparation Methods
The synthesis of 3,5-DIMETHYL 4-(5-METHYLTHIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves the condensation of appropriate precursors under controlled conditions. Common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal–Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Industrial production methods often scale up these reactions, optimizing for yield and purity while maintaining reaction conditions such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
3,5-DIMETHYL 4-(5-METHYLTHIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the thiophene ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-DIMETHYL 4-(5-METHYLTHIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Its derivatives are explored for their potential as therapeutic agents in treating various diseases.
Industry: The compound is used in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 4-(5-METHYLTHIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific kinases or modulation of ion channels, contributing to its therapeutic effects .
Comparison with Similar Compounds
3,5-DIMETHYL 4-(5-METHYLTHIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can be compared with other thiophene derivatives such as:
Tipepidine: Known for its antitussive properties.
Dorzolamide: Used as an anti-glaucoma agent.
Tioconazole: An antifungal agent.
The uniqueness of 3,5-DIMETHYL 4-(5-METHYLTHIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE lies in its specific structural features and the combination of the thiophene and dihydropyridine rings, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C14H15NO4S |
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Molecular Weight |
293.34 g/mol |
IUPAC Name |
dimethyl 4-(5-methylthiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C14H15NO4S/c1-8-4-5-11(20-8)12-9(13(16)18-2)6-15-7-10(12)14(17)19-3/h4-7,12,15H,1-3H3 |
InChI Key |
IVJMWJIIARMTQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2C(=CNC=C2C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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